1,3-Bis(3,4-difluorophenyl)urea 1,3-Bis(3,4-difluorophenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC10531854
InChI: InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
SMILES: C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F
Molecular Formula: C13H8F4N2O
Molecular Weight: 284.21 g/mol

1,3-Bis(3,4-difluorophenyl)urea

CAS No.:

VCID: VC10531854

Molecular Formula: C13H8F4N2O

Molecular Weight: 284.21 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(3,4-difluorophenyl)urea -

Description

1. Introduction to 1,3-Bis(3,4-difluorophenyl)urea

1,3-Bis(3,4-difluorophenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its structure features a central urea moiety (NHCONH-NHCONH-) flanked by two 3,4-difluorophenyl groups. The presence of fluorine atoms in the aromatic rings often enhances the compound's chemical stability and biological activity.

3. Synthesis

The synthesis of 1,3-Bis(3,4-difluorophenyl)urea typically involves:

  • Starting Materials:

    • 3,4-Difluoroaniline

    • Phosgene or an equivalent carbamoylating agent

  • Reaction Steps:

    • Formation of an isocyanate intermediate by reacting 3,4-difluoroaniline with phosgene.

    • Coupling of two equivalents of the isocyanate intermediate to form the final bis-urea structure.

  • Conditions:

    • The reaction is usually carried out under controlled temperatures in an inert atmosphere to prevent side reactions.

4. Potential Applications

Given its structure, 1,3-Bis(3,4-difluorophenyl)urea may have applications in various fields:

Pharmaceutical Research

  • Enzyme Inhibition: Urea derivatives are known to act as inhibitors for enzymes such as protein kinases or carbonic anhydrases.

  • Anticancer Activity: Fluorinated compounds often exhibit enhanced bioactivity against cancer cells due to their ability to disrupt metabolic pathways.

Materials Science

  • Polymer Additives: Urea derivatives can be used as stabilizers or modifiers in polymer production.

  • Fluorinated Materials: The compound's fluorinated nature might make it useful in creating materials with unique surface properties (e.g., hydrophobic coatings).

Agrochemicals

  • Fluorinated ureas have been explored as herbicides or fungicides due to their ability to interfere with plant or fungal metabolism.

5. Biological Activity and Toxicity

While no specific studies on this compound are available in the provided data, general trends for similar compounds suggest:

  • Biological Activity: Fluorinated ureas often exhibit potent activity due to their ability to bind tightly to biological targets.

  • Toxicity: Fluorine substitution can increase both efficacy and toxicity; thus, careful evaluation is required during drug development.

Product Name 1,3-Bis(3,4-difluorophenyl)urea
Molecular Formula C13H8F4N2O
Molecular Weight 284.21 g/mol
IUPAC Name 1,3-bis(3,4-difluorophenyl)urea
Standard InChI InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
Standard InChIKey FJDPATZPOWLDJQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F
Canonical SMILES C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F
PubChem Compound 6463383
Last Modified Apr 15 2024

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